2-(Pyrimidin-5-yl)benzaldehyde

Vue d'ensemble

Description

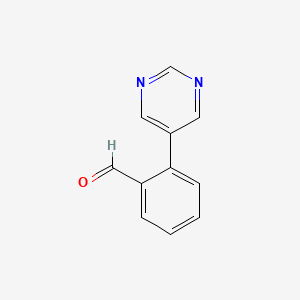

2-(Pyrimidin-5-yl)benzaldehyde is an organic compound with the molecular formula C11H9N2O It is a heterocyclic aromatic aldehyde, featuring a benzaldehyde moiety substituted with a pyrimidine ring at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(Pyrimidin-5-yl)benzaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 2-aminopyrimidine with benzaldehyde under acidic conditions to form the desired product. Another approach includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a pyrimidinyl boronic acid derivative reacts with a benzaldehyde derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Pyrimidin-5-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

Oxidation: 2-(Pyrimidin-5-yl)benzoic acid.

Reduction: 2-(Pyrimidin-5-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

2-(Pyrimidin-5-yl)benzaldehyde possesses a unique structure that combines a pyrimidine ring with a benzaldehyde moiety. Its molecular formula is C11H8N2O, and it has a melting point of approximately 173°C. The compound's reactivity is primarily attributed to the aldehyde functional group, which can undergo various chemical transformations.

As a Chemical Intermediate

One of the primary uses of this compound is as a chemical intermediate in the synthesis of pharmaceuticals. It can be converted into various derivatives, such as 2-pyrimidinylbenzamide, which serves as a ligand in catalytic processes like asymmetric hydrogenation and rhodium-catalyzed reactions .

Antiviral and Anti-inflammatory Properties

Research indicates that this compound exhibits potential antiviral and anti-inflammatory activities. It is being investigated as a lead compound for developing treatments for viral infections and inflammatory diseases .

Drug Development

The compound's unique structural features make it an attractive candidate for drug development, particularly in creating new therapeutic agents targeting specific biological pathways .

Agrochemical Applications

This compound is utilized in the agrochemical industry for developing herbicides and pesticides. Its ability to interact with biological systems makes it suitable for synthesizing compounds that can effectively control pests and enhance agricultural productivity .

Synthesis of Polymers

The compound serves as a building block for synthesizing advanced materials, including polymers with specialized properties such as conductivity and thermal stability . These materials are essential in various applications, from electronics to coatings.

Catalytic Processes

Mécanisme D'action

The mechanism of action of 2-(Pyrimidin-5-yl)benzaldehyde varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it can act as an inhibitor of certain enzymes involved in disease pathways, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific context of its use.

Comparaison Avec Des Composés Similaires

2-(Pyrimidin-5-yl)benzaldehyde can be compared with other similar compounds, such as:

- 2-(Pyrimidin-5-yl)phenol

- 4-(Pyrimidin-2-yl)benzaldehyde

- 2-(5-Pyrimidinyl)benzaldehyde

These compounds share structural similarities but differ in their functional groups and substitution patterns, which can influence their reactivity and applications. For instance, this compound is unique in its ability to act as a temporary directing group for metal-catalyzed C-H functionalization, providing high selectivity without additional synthetic steps .

Activité Biologique

2-(Pyrimidin-5-yl)benzaldehyde is an aromatic aldehyde with the molecular formula C₁₁H₈N₂O and a molecular weight of 184.19 g/mol. This compound features a benzaldehyde group attached to a pyrimidine ring, presenting unique structural characteristics that may confer various biological activities. The exploration of its biological potential is particularly relevant in the context of drug discovery and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits high gastrointestinal absorption and permeability across the blood-brain barrier, suggesting potential central nervous system activity.

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities, including:

- Antimicrobial Properties : Some derivatives have shown significant antibacterial activity, potentially through the inhibition of bacterial enzymes.

- CYP Enzyme Inhibition : Research suggests that this compound may interact with cytochrome P450 enzymes, influencing the pharmacokinetics of co-administered drugs.

- Anticancer Activity : Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit cell proliferation.

The biological effects of this compound are likely mediated through various mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes, inhibiting their activity and altering metabolic pathways.

- Cell Signaling Modulation : It can influence cellular processes by modulating signaling pathways and gene expression.

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

-

Antimicrobial Study :

- A study assessed the antibacterial efficacy of various pyrimidine derivatives, including this compound. Results indicated a significant reduction in bacterial growth, supporting its potential as an antimicrobial agent.

-

CYP Inhibition Study :

- Research involving in vitro assays revealed that this compound acts as a moderate inhibitor of CYP450 enzymes, suggesting implications for drug-drug interactions in clinical settings.

-

Cancer Research :

- In a controlled experiment, derivatives of this compound were tested for anticancer properties. The findings highlighted its ability to induce apoptosis in specific cancer cell lines, indicating potential therapeutic applications in oncology.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Pyrimidin-4-yl)benzaldehyde | Similar pyrimidine-benzaldehyde core | Moderate antibacterial |

| 4-(Pyridin-2-yl)benzaldehyde | Different nitrogen positioning | Anticancer properties |

| Benzaldehyde | No pyrimidine ring | General solvent properties |

This table illustrates how variations in structure can lead to differences in biological activity.

Future Directions

The promising biological activities associated with this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To assess the pharmacodynamics and pharmacokinetics in live models.

- Mechanistic Studies : Elucidating precise molecular mechanisms underlying its biological effects.

- Derivatives Development : Synthesizing and testing new derivatives to enhance efficacy and reduce toxicity.

Propriétés

IUPAC Name |

2-pyrimidin-5-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-7-9-3-1-2-4-11(9)10-5-12-8-13-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSJBEALHNYNBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396710 | |

| Record name | 2-(pyrimidin-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640769-71-7 | |

| Record name | 2-(pyrimidin-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.